molecular formula C17H25N3O3 B12165190 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

Cat. No.: B12165190
M. Wt: 319.4 g/mol
InChI Key: XZWMZMUPFGXKAD-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is a synthetic acetamide derivative featuring a cyclohexenylethyl group and a 1,3-diazaspiro[4.4]nonane-2,4-dione moiety. The compound’s structure combines a lipophilic cyclohexene-substituted ethyl chain with a rigid spirocyclic system, which may influence its conformational stability and pharmacokinetic properties .

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

InChI

InChI=1S/C17H25N3O3/c21-14(18-11-8-13-6-2-1-3-7-13)12-20-15(22)17(19-16(20)23)9-4-5-10-17/h6H,1-5,7-12H2,(H,18,21)(H,19,23)

InChI Key

XZWMZMUPFGXKAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C(=O)C3(CCCC3)NC2=O

Origin of Product

United States

Preparation Methods

Synthesis Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Spirocyclization: Start with a suitable precursor containing a diazaspiro[4.4]nonane scaffold. Cyclize it using appropriate reagents and conditions to form the spirocyclic core.

    Functionalization: Introduce the acetamide group by reacting the spirocyclic intermediate with acetic anhydride or acetyl chloride.

    Cyclohexene Incorporation: The cyclohexene moiety is introduced via an ene reaction, where the double bond in cyclohexene adds across the spirocyclic ring.

    Purification: Purify the compound through column chromatography or recrystallization.

Industrial Production: In industry, Compound X is synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure efficient production while maintaining purity.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: Oxidation of the cyclohexene double bond yields a corresponding diol.

    Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.

    Substitution: The acetamide group can be substituted with other functional groups.

    Cyclization: Intramolecular cyclization reactions can occur due to the spirocyclic core.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., BF₃·Et₂O).

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: It exhibits promising bioactivity, making it a potential drug candidate. Researchers investigate its effects on specific molecular targets.

    Materials Science: Its unique spirocyclic structure inspires the design of novel materials, such as polymers or supramolecular assemblies.

    Catalysis: Compound X can serve as a catalyst in certain reactions due to its functional groups.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with cellular receptors or enzymes, modulating biological pathways. Further studies are needed to elucidate its precise targets.

Comparison with Similar Compounds

Spiro Ring Size and Conformation

  • Target Compound: The 1,3-diazaspiro[4.4]nonane-2,4-dione system (spiro[4.4]) provides a compact bicyclic framework, likely enhancing metabolic stability compared to linear analogs .

Substituent Effects on Bioactivity

Compound Name Substituent Spiro System Molecular Weight (g/mol) Key Properties
Target Compound Cyclohexenylethyl [4.4] 372.4 High lipophilicity (XLogP3: 2.7)
6c () 3-Nitrophenyl Linear triazole 404.13 Electron-withdrawing nitro group enhances electrophilicity
BH15927 () 2-Methoxyphenylethyl [4.4] 345.39 Methoxy group improves solubility via polarity
A-140 () Thiadiazole-thiazolidine [4.4] N/A Sulfur-rich system may modulate redox activity

Pharmacological and Physicochemical Profiles

  • Lipophilicity: The cyclohexenylethyl group in the target compound contributes to higher lipophilicity (XLogP3: 2.7) compared to polar analogs like 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-sulfamoylphenyl)acetamide (), which has a sulfamoyl group (TPSA: 120 Ų) enhancing aqueous solubility .
  • Metabolic Stability: The spiro[4.4] system may resist cytochrome P450-mediated oxidation better than linear amides, as seen in anticonvulsant quinazolinone analogs () .
  • Electronic Effects: Nitro-substituted analogs (e.g., 6b, 6c in ) exhibit strong IR absorbance at ~1500 cm⁻¹ (asymmetric NO₂ stretching), suggesting enhanced electrophilicity for target engagement .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

Property Details
Molecular Formula C₁₈H₂₃N₃O₃
Molecular Weight 317.39 g/mol
LogP 4.1127
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2
Polar Surface Area 64.906 Ų

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism for this compound remains to be fully elucidated, but preliminary studies suggest it may act as an inhibitor in certain biochemical pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in these cells, possibly through the activation of caspase pathways.

Antimicrobial Effects

Preliminary antimicrobial tests have shown that this compound exhibits activity against a range of bacterial strains. Its efficacy against Gram-positive bacteria was particularly noted, suggesting a potential application in treating bacterial infections.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Activity Assessment :
    • Objective : To evaluate the effectiveness against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed.
    • Results : Inhibition zones were measured, revealing effective antimicrobial activity against Staphylococcus aureus at a concentration of 50 µg/disc.

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